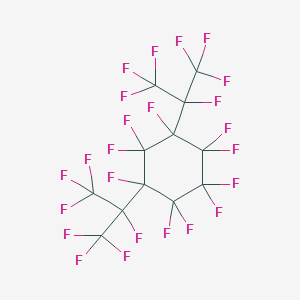
Perfluoro-1,3-diisopropylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-1,3-diisopropylcyclohexane is a perfluorinated compound with the chemical formula C12F24. It is a clear, colorless liquid known for its high thermal stability and chemical inertness. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-1,3-diisopropylcyclohexane can be synthesized through the Fowler process, which involves the reaction of elemental fluorine with cobalt fluoride and gaseous intermediates such as 1,3-diisopropylbenzene . The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination reactors where the reaction parameters such as temperature, pressure, and fluorine flow rate are meticulously controlled. The use of catalysts like cobalt fluoride helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-1,3-diisopropylcyclohexane is highly resistant to most chemical reactions due to the strength of its carbon-fluorine bonds. it can undergo reactions under extreme conditions, such as high-temperature pyrolysis or exposure to strong reducing agents .
Common Reagents and Conditions
The compound is generally inert under standard laboratory conditions. in specialized applications, it can be subjected to high temperatures or strong reducing environments to induce reactions. For example, it can be decomposed thermally to produce smaller perfluorinated fragments .
Major Products Formed
The major products formed from the decomposition of this compound are smaller perfluorinated compounds, such as perfluoropropane and perfluorobutane .
Scientific Research Applications
Perfluoro-1,3-diisopropylcyclohexane has several applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which perfluoro-1,3-diisopropylcyclohexane exerts its effects is primarily through its physical properties rather than chemical interactions. Its high thermal stability and chemical inertness are due to the strong carbon-fluorine bonds, which make it resistant to degradation and reactive processes . The compound does not interact significantly with biological molecules, making it useful in applications requiring non-reactive environments .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-1,3-dimethylcyclohexane: Similar in structure but with methyl groups instead of isopropyl groups.
Perfluorodecalin: Another perfluorinated compound used in similar applications.
Perfluorotripropylamine: Used in fluorination studies and has similar inert properties.
Uniqueness
Perfluoro-1,3-diisopropylcyclohexane is unique due to its specific structural configuration, which provides a balance of high thermal stability and low viscosity. This makes it particularly useful in applications requiring efficient heat transfer and minimal chemical reactivity .
Properties
CAS No. |
75169-51-6 |
|---|---|
Molecular Formula |
C12F24 |
Molecular Weight |
600.09 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane |
InChI |
InChI=1S/C12F24/c13-1(3(15,9(25,26)27)10(28,29)30)5(17,18)2(14,4(16,11(31,32)33)12(34,35)36)7(21,22)8(23,24)6(1,19)20 |
InChI Key |
DVFIYLNJEYKWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















